molecular formula C10H11ClN2O2 B2812705 methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate CAS No. 956903-52-9

methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate

Cat. No.: B2812705
CAS No.: 956903-52-9
M. Wt: 226.66
InChI Key: LCRYMLJTJBKPSA-KPKJPENVSA-N
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Description

Methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is an organic compound that features a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between methyl acetoacetate and 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The hydrazone group can form reversible covalent bonds with certain biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-[2-(4-bromophenyl)hydrazinylidene]propanoate
  • Methyl (2E)-2-[2-(4-fluorophenyl)hydrazinylidene]propanoate
  • Methyl (2E)-2-[2-(4-methylphenyl)hydrazinylidene]propanoate

Uniqueness

Methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making this compound versatile in synthetic applications.

Properties

IUPAC Name

methyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(10(14)15-2)12-13-9-5-3-8(11)4-6-9/h3-6,13H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRYMLJTJBKPSA-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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